molecular formula C7H4ClFNaO2 B3047364 4-Chloro-2-fluorobenzoic acid sodium salt CAS No. 1382106-64-0

4-Chloro-2-fluorobenzoic acid sodium salt

Katalognummer: B3047364
CAS-Nummer: 1382106-64-0
Molekulargewicht: 197.54 g/mol
InChI-Schlüssel: PJIRCUYDBFTRPN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Chloro-2-fluorobenzoic acid sodium salt is a chemical compound with the molecular formula C7H3ClFO2.Na. It is a derivative of benzoic acid, where the hydrogen atoms at positions 4 and 2 on the benzene ring are replaced by chlorine and fluorine atoms, respectively. This compound is commonly used in various chemical reactions and has applications in scientific research and industrial processes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-fluorobenzoic acid sodium salt typically involves the following steps:

    Halogenation: The starting material, benzoic acid, undergoes halogenation to introduce chlorine and fluorine atoms at specific positions on the benzene ring. This can be achieved using reagents such as chlorine gas (Cl2) and fluorine gas (F2) under controlled conditions.

    Neutralization: The resulting 4-Chloro-2-fluorobenzoic acid is then neutralized with a sodium hydroxide (NaOH) solution to form the sodium salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale halogenation reactors and continuous flow processes to ensure efficient and consistent production. The reaction conditions, such as temperature, pressure, and concentration of reagents, are carefully controlled to optimize yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

4-Chloro-2-fluorobenzoic acid sodium salt can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acid derivatives, while coupling reactions can produce biaryl compounds .

Wissenschaftliche Forschungsanwendungen

4-Chloro-2-fluorobenzoic acid sodium salt has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds and potential drug candidates.

    Industry: It is utilized in the production of agrochemicals, dyes, and specialty chemicals.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Chloro-2-fluorobenzoic acid: The parent compound without the sodium salt.

    2-Chloro-4-fluorobenzoic acid: A positional isomer with chlorine and fluorine atoms at different positions.

    4-Fluorobenzoic acid: A derivative with only a fluorine atom on the benzene ring.

    4-Chlorobenzoic acid: A derivative with only a chlorine atom on the benzene ring.

Uniqueness

4-Chloro-2-fluorobenzoic acid sodium salt is unique due to the presence of both chlorine and fluorine atoms, which can impart distinct chemical and physical properties. The sodium salt form enhances its solubility in water, making it more suitable for certain applications compared to its non-salt counterparts .

Eigenschaften

CAS-Nummer

1382106-64-0

Molekularformel

C7H4ClFNaO2

Molekulargewicht

197.54 g/mol

IUPAC-Name

sodium;4-chloro-2-fluorobenzoate

InChI

InChI=1S/C7H4ClFO2.Na/c8-4-1-2-5(7(10)11)6(9)3-4;/h1-3H,(H,10,11);

InChI-Schlüssel

PJIRCUYDBFTRPN-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Cl)F)C(=O)[O-].[Na+]

Kanonische SMILES

C1=CC(=C(C=C1Cl)F)C(=O)O.[Na]

1382106-64-0

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-2-fluorobenzoic acid sodium salt
Reactant of Route 2
4-Chloro-2-fluorobenzoic acid sodium salt
Reactant of Route 3
4-Chloro-2-fluorobenzoic acid sodium salt
Reactant of Route 4
4-Chloro-2-fluorobenzoic acid sodium salt
Reactant of Route 5
Reactant of Route 5
4-Chloro-2-fluorobenzoic acid sodium salt
Reactant of Route 6
4-Chloro-2-fluorobenzoic acid sodium salt

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.